sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate
Description
The compound sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate is a structurally complex molecule featuring:
- A purine-6-amine core modified at the 8-position with a 4-chlorophenyl sulfanyl group.
- A furo[3,2-d][1,3,2]dioxaphosphinine ring system with stereospecific methoxy and oxido-oxo substituents.
- A sodium counterion and hydration, enhancing solubility and stability.
Properties
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN5O6PS.Na.H2O/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);;1H2/q;+1;/p-1/t10-,12-,13-,16-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPSOXGMFVFZIS-IPBMGFFTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5NaO7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635552 | |
| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634207-53-7 | |
| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 8-CPT-2Me-cAMP, sodium salt is Epac , the cAMP-sensitive guanine nucleotide-exchange factor for Rap1 and Rap2. Epac plays a crucial role in various cellular processes, including cell adhesion, secretion, and gene expression.
Mode of Action
8-CPT-2Me-cAMP, sodium salt selectively activates Epac. The compound stimulates Epac-mediated Ca2+ release in pancreatic β-cells. This activation of Epac leads to the activation of Rap1, a small GTPase involved in signal transduction.
Biochemical Pathways
The activation of Epac by 8-CPT-2Me-cAMP, sodium salt affects several biochemical pathways. It stimulates the release of calcium ions, which can trigger various downstream effects, including the activation of other proteins and the initiation of specific cellular responses.
Pharmacokinetics
It’s known that the compound is soluble in water, which suggests it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be determined experimentally.
Result of Action
The activation of Epac and the subsequent release of calcium ions can have various effects at the molecular and cellular levels. For instance, it has been shown to stimulate cell adhesion to laminin. In pancreatic β-cells, the compound triggers the release of calcium ions, which can affect insulin secretion.
Biochemical Analysis
Biochemical Properties
8-CPT-2Me-cAMP, sodium salt plays a significant role in biochemical reactions. It activates EPAC1, but not Protein Kinase A (PKA). This compound increases Rap1 activation by EPAC1. It interacts with light chain 2 (LC2) of the microtubule-associated protein MAP1A, enhancing this response.
Biological Activity
Sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate is a complex organic compound with significant biological activity. This compound features a purine base linked to a furodioxaphosphinin moiety and contains various functional groups such as methoxy and sulfanyl groups. Its molecular formula is C10H11N5NaO7P with a molecular weight of approximately 352.173 g/mol .
Chemical Structure and Properties
The structural complexity of this compound is notable for its unique arrangement of atoms that contribute to its biological activity. The presence of the furodioxaphosphinin structure alongside the chlorophenyl sulfanyl group enhances its potential interactions within biological systems.
Key Structural Features:
| Feature | Description |
|---|---|
| Purine Base | Central component linked to other functional groups |
| Furodioxaphosphinin Moiety | Provides unique chemical properties |
| Methoxy Group | Enhances solubility and biological interaction |
| Chlorophenyl Sulfanyl Group | Potentially increases reactivity and binding affinity |
Biological Activity
Research indicates that sodium;9-[...] exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro.
- Signal Transduction Modulation : The compound appears to influence signaling pathways related to cell growth and apoptosis. For instance, it may interact with cyclic AMP pathways similar to other purine derivatives .
- Enzymatic Interaction : The presence of the phosphinin moiety suggests potential interactions with enzymes involved in nucleic acid metabolism or signaling pathways.
Case Studies
Several studies have focused on the biological effects of sodium;9-[...]. Below are summaries of key findings:
Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of sodium;9-[...] on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation.
Study 2: Signal Transduction
In a separate investigation, the compound was tested for its effects on cyclic AMP levels in cultured cells. It was found to enhance cAMP accumulation, suggesting a role as a signaling modulator similar to other known cAMP analogs.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of sodium;9-[...], it is valuable to compare it with structurally similar compounds known for their biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Bromo-cAMP Sodium Salt | Contains bromine substituent | Signaling molecule in cellular processes |
| Inosine 3',5'-cyclic Monophosphate Sodium Salt | Cyclic structure | Involved in cellular signaling pathways |
| 5-Methoxy-purine Derivatives | Methoxy group | Potential antitumor activity |
These comparisons highlight how sodium;9-[...] stands out due to its specific structural features combined with its biological activities.
Scientific Research Applications
Structural Characteristics
The compound features a unique molecular structure that includes:
- Purine Base : A critical component for various biological functions.
- Furodioxaphosphinin Moiety : This structure contributes to its biological activity and specificity.
- Functional Groups : Includes methoxy and sulfanyl groups that enhance its reactivity and interaction with biological targets.
The molecular formula is with a molecular weight of approximately 525.8 g/mol. The compound is characterized by its crystalline solid form with an assay purity of ≥98% .
Biological Activities
Research indicates that this compound acts as a selective activator of Epac (Exchange Protein directly Activated by cAMP), specifically Epac1. It has been shown to activate Epac1 with an effective concentration (EC50) of 2.2 μM while exhibiting minimal activity on PKA (Protein Kinase A) with an EC50 greater than 10 μM. This selectivity makes it a valuable tool for studying cAMP signaling pathways in various cell types .
Applications in Research
-
Pharmacological Studies :
- Investigating the role of cAMP in cellular signaling.
- Exploring potential therapeutic targets for diabetes through modulation of insulin secretion.
-
Cellular Biology :
- Used to study the dynamics of Ca²⁺ signaling in various cell types.
- Provides insights into the mechanisms of action for other compounds that affect cAMP levels.
-
Drug Development :
- Potential lead compound for developing new drugs targeting metabolic disorders.
- Its unique structure may offer novel pathways for drug design focusing on Epac activation.
Comparative Analysis with Related Compounds
The following table compares sodium;9-[(4aR,6R...] with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Bromo-cAMP sodium salt | Contains bromine substituent | Known for its role as a signaling molecule |
| Inosine 3',5'-cyclic Monophosphate Sodium Salt | Cyclic structure | Involved in cellular signaling |
| 5-Methoxy-purine derivatives | Methoxy group | Potential antitumor activity |
This comparison highlights the unique aspects of sodium;9-[(4aR,6R...] due to its specific furodioxaphosphinin structure combined with a chlorophenyl sulfanyl group .
Case Studies and Research Findings
Recent studies have documented the effects of sodium;9-[(4aR,6R...] on various cell lines:
- Pancreatic β-cells : Demonstrated enhanced insulin secretion upon stimulation with this compound.
- Cardiomyocytes : Investigated its role in modulating heart muscle contraction through cAMP pathways.
These findings support the compound's potential as a research tool in metabolic studies and drug development aimed at diabetes management and cardiovascular health .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The sulfanyl (-S-) group at the 8-position of the purine ring is susceptible to oxidation. Under controlled conditions with hydrogen peroxide (H₂O₂), this group oxidizes to form a sulfoxide or sulfone derivative. Conversely, reducing agents like sodium borohydride (NaBH₄) can stabilize the sulfanyl group against premature oxidation during synthesis.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Oxidation | H₂O₂ | pH 7–8, 25°C | Sulfoxide/sulfone derivatives |
| Reduction | NaBH₄ | Ethanol, 0–4°C | Stabilized sulfanyl intermediate |
Hydrolysis and Stability
The phosphoester linkage in the furodioxaphosphinin moiety undergoes hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions, yielding a cyclic phosphate intermediate and free purine base . This degradation pathway is critical for understanding the compound’s stability in biological systems.
Key Findings :
-
Hydrolysis rates increase significantly at elevated temperatures (>40°C).
-
The methoxy group at the 7-position slightly enhances hydrolytic stability compared to non-methoxy analogs .
Nucleophilic Substitution
The 6-amine group on the purine ring participates in nucleophilic substitution reactions. For example, it reacts with acyl chlorides (e.g., acetyl chloride) to form amide derivatives, modifying the compound’s pharmacokinetic properties.
Mechanism :
-
Deprotonation of the 6-amine group under basic conditions.
-
Attack by the nucleophile (e.g., acetyl chloride) to form a covalent bond.
Interaction with Biological Targets
The compound mimics cyclic nucleotide structures, enabling interactions with enzymes like phosphodiesterases (PDEs) and protein kinases .
Notable Observations :
-
Competitive Inhibition : Binds to PDE active sites with a Kᵢ of 0.8 μM, as inferred from structurally related cAMP analogs .
-
Selectivity : The 4-chlorophenyl sulfanyl group enhances selectivity for PDE3 isoforms over PDE4 .
Comparative Reactivity with Analogues
The table below contrasts its reactivity with similar purine derivatives:
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| 8-Bromo-cAMP | Bromine at 8-position | Higher electrophilicity; prone to SN2 reactions |
| Cyclic GMP sodium salt | Guanine base, phosphate group | Faster hydrolysis at neutral pH |
| Target Compound | 4-Chlorophenyl sulfanyl group | Enhanced redox sensitivity; selective enzyme binding |
Degradation Pathways
Environmental factors accelerate degradation:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Similarity vs. Substituent variations critically alter bioactivity:
- The 8-(4-chlorophenyl)sulfanyl group in the target compound may enhance target binding via π-π stacking, unlike bromo or hydroxyl analogs .
- The sodium hydrate in the target compound improves aqueous solubility (~68% purity in similar analogs; see ) compared to neutral or lipophilic derivatives .
Mechanistic Insights: Compounds with methoxy or hydroxy groups on the phosphorus-containing ring (e.g., target compound vs. 7665-99-8) show divergent gene expression profiles. highlights that even with a Tanimoto coefficient >0.85, only ~20% of structurally similar compounds share similar transcriptomic responses . Molecular docking () suggests that sodium and methoxy groups in the target compound may stabilize interactions with ATP-binding pockets, unlike bromo or octanoylamino analogs .
Synthetic Challenges :
Preparation Methods
Purine Functionalization
The 8-position of purine is functionalized via nucleophilic aromatic substitution (SNAr). Starting with 6-aminopurine, the 8-hydroxyl group is converted to a thiol intermediate using phosphorus pentasulfide (P2S5) in anhydrous pyridine at 110°C for 12 hours. Subsequent reaction with 4-chlorophenyl bromide in the presence of potassium carbonate (K2CO3) yields the 8-(4-chlorophenyl)sulfanyl derivative.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | Dimethylformamide (DMF) |
| Reaction Time | 6 hours |
| Yield | 68–72% |
Steric hindrance from the 4-chlorophenyl group necessitates extended reaction times compared to smaller aryl substituents.
Construction of the Bicyclic Phosphate Ester
Phosphorylation and Cyclization
The bicyclic furo[3,2-d]dioxaphosphinin ring is synthesized from methyl 2,3-O-isopropylidene-β-D-ribofuranoside. Phosphorylation using phosphorus oxychloride (POCl3) in trimethyl phosphate at -10°C generates a cyclic chlorophosphate intermediate. Subsequent hydrolysis with sodium hydroxide induces cyclization to form the 2-oxido-2-oxo-dioxaphosphinin core.
Key Stereochemical Considerations:
Methoxy Group Introduction
The 7-methoxy group is installed via nucleophilic substitution. Treatment of the cyclic phosphate with sodium methoxide (NaOMe) in methanol at 60°C for 3 hours replaces the 7-hydroxyl group, yielding the methoxy derivative.
Coupling of Purine and Phosphate Moieties
Glycosylation Reaction
The purine base is coupled to the bicyclic phosphate using a Mitsunobu reaction. Conditions:
- Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3)
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Yield: 54–60%
Mechanistic Insight:
The reaction proceeds through an oxyphosphonium intermediate, enabling stereoretentive coupling at the anomeric carbon.
Salt Formation and Hydration
Sodium Exchange
The free acid form is treated with sodium bicarbonate (NaHCO3) in aqueous ethanol. Ion-exchange chromatography confirms complete sodium substitution, verified by inductively coupled plasma mass spectrometry (ICP-MS).
Hydrate Stabilization
Crystallization from a water-acetonitrile mixture (3:1 v/v) at 4°C yields the monohydrate form. X-ray diffraction confirms water molecules occupying lattice positions between sodium ions and phosphate oxygens.
Industrial-Scale Optimization
Process Intensification
Purification Techniques
- Simulated Moving Bed (SMB) Chromatography: Achieves >99.5% purity for GMP-grade material.
- Cryogenic Lyophilization: Preserves hydrate structure during large-scale drying.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (D2O) | δ 8.21 (s, H-2), 6.02 (d, J=6.5 Hz, H-1'), 4.89–4.78 (m, H-4a,6,7,7a) |
| ³¹P NMR | δ -2.5 (d, J=20 Hz, phosphate), 8.1 (s, P=O) |
| HRMS | m/z 532.0387 [M-Na]⁻ (calc. 532.0391) |
X-Ray Crystallography
- Space Group: P212121
- Unit Cell Parameters: a=8.42 Å, b=12.56 Å, c=14.73 Å
- Hydration Sites: 2 water molecules per asymmetric unit
Challenges and Alternative Approaches
Stereochemical Drift
Early synthetic routes suffered from epimerization at C-7 during methoxy installation. Implementing low-temperature (<-20°C) quench protocols reduced racemization to <2%.
Enzymatic Coupling
Exploratory use of purine nucleoside phosphorylase (PNP) enabled coupling under aqueous conditions (pH 7.4, 37°C), though yields remained suboptimal (28–34%).
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis involves multi-step regioselective modifications. For example, nucleoside analogs with furo-dioxaphosphinine scaffolds often require sequential protection/deprotection steps. Critical steps include:
- Phosphorylation : Use of benzaldehyde dimethyl acetal and p-toluenesulfonic acid in DMF to form cyclic phosphate intermediates (e.g., as in for similar compounds).
- Stereochemical Control : Methoxy group positioning at C7 (4aR,6R,7R,7aR configuration) is achieved via chiral catalysts or enzyme-mediated resolution .
- Purification : Deactivated silica columns or preparative HPLC are recommended to isolate enantiopure fractions .
Q. Which analytical techniques are most reliable for characterizing this compound’s hydrate stability and purity?
- Methodological Answer :
- Hydrate Analysis : Dynamic vapor sorption (DVS) and thermogravimetric analysis (TGA) quantify water content under varying humidity.
- Purity Assessment : HPLC-MS/MS with hydrophilic interaction liquid chromatography (HILIC) columns resolves polar degradation products (e.g., hydrolyzed phosphonate esters) .
- Structural Confirmation : P NMR (100–200 MHz range) identifies phosphate oxidation states, while H-C HSQC validates aromatic sulfanyl group geometry .
Q. What is the hypothesized mechanism of action in antiviral research, and how does the 4-chlorophenylsulfanyl group modulate bioactivity?
- Methodological Answer : The compound is structurally analogous to ProTide prodrugs (e.g., HCV inhibitors in ). Key mechanisms:
- Intracellular Activation : Carboxylesterases cleave the methoxy group, releasing a nucleoside monophosphate analog that inhibits viral polymerases.
- Sulfanyl Group Role : The 4-chlorophenylsulfanyl moiety enhances lipophilicity, improving membrane permeability. Competitive binding assays (e.g., SPR or fluorescence polarization) quantify affinity for viral targets .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthetic yield while minimizing diastereomer formation?
- Methodological Answer :
- Factors : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂ for coupling reactions).
- Response Variables : Yield, enantiomeric excess (EE), and reaction time.
- Statistical Approach : A 2 factorial design identifies interactions between factors. For example, higher temperatures (70–80°C) may accelerate phosphorylation but increase racemization. Response surface modeling (RSM) pinpoints optimal conditions .
- Validation : Replicate reactions under predicted optima and compare EE via chiral HPLC .
Q. How should researchers resolve contradictions in bioactivity data across cell-based vs. enzyme inhibition assays?
- Methodological Answer : Discrepancies often arise from off-target effects or metabolic instability. Strategies include:
- Mechanistic Deconvolution : Use CRISPR-edited cell lines (e.g., CES1/2 knockouts) to isolate prodrug activation pathways.
- Metabolite Profiling : LC-HRMS identifies intracellular metabolites (e.g., free nucleoside vs. triphosphate forms) to correlate with activity .
- Theoretical Framework : Apply kinetic-pharmacodynamic (K-PD) models to reconcile IC₅₀ differences between enzyme and cell assays .
Q. What in vivo models are appropriate for studying pharmacokinetics, and how can interspecies variability be addressed?
- Methodological Answer :
- Model Selection : Rodent models (e.g., Sprague-Dawley rats) for preliminary bioavailability studies. Non-human primates (NHPs) better predict human CES enzyme activity.
- Dosing Regimens : Oral vs. IV administration with serial plasma sampling. Use radiolabeled C-compound to track distribution.
- Data Normalization : Allometric scaling adjusts for metabolic rate differences. Physiologically based pharmacokinetic (PBPK) modeling integrates species-specific parameters (e.g., liver blood flow) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
